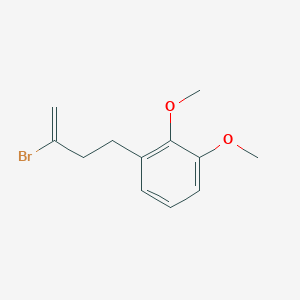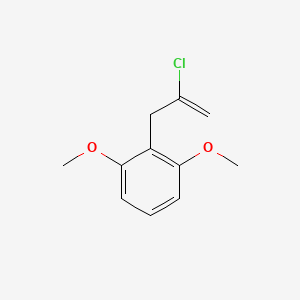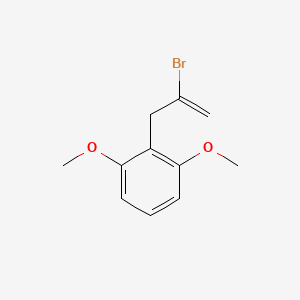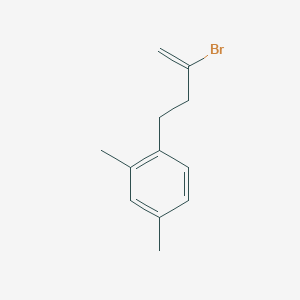
2-Chloro-4-(2,4-dimethylphenyl)-1-butene
説明
2-Chloro-4-(2,4-Dimethylphenyl)-1-butene, also known as 2,4-dimethylphenylchlorobutene (DMCB), is an organic compound that has a wide range of applications in research and industry. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a starting material for the production of other compounds. DMCB is a colorless liquid with a characteristic odor. It is soluble in most organic solvents and is relatively stable under normal conditions.
科学的研究の応用
DMCB has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a starting material for the production of other compounds. It has also been used in the synthesis of chiral compounds, such as optically active amino acids and peptides. In addition, DMCB has been used in the synthesis of organic semiconductors, such as polythiophenes and polysilanes.
作用機序
The mechanism of action of DMCB is not well understood. However, it is believed that the reaction of DMCB with other molecules involves the formation of a chloro-substituted intermediate which can then be further reacted with other molecules. This chloro-substituted intermediate is believed to be the key to the reactivity of DMCB.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMCB are not well understood. However, studies have shown that it has a low acute toxicity in animals, and it has been shown to have no mutagenic or carcinogenic effects.
実験室実験の利点と制限
The main advantage of using DMCB in lab experiments is its low cost and availability. It is also relatively stable under normal conditions, making it easy to store and handle. The main limitation of DMCB is its relatively low reactivity compared to other compounds. This means that it may take longer to achieve the desired reaction.
将来の方向性
There are a number of potential future directions for research involving DMCB. These include exploring its potential as a catalyst in other reactions, investigating its use as a starting material for the production of other compounds, and exploring its potential use as a chiral agent in asymmetric synthesis. Additionally, further research into the biochemical and physiological effects of DMCB could provide valuable insight into its potential uses in medicine and other fields.
特性
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUZFBQJYCQAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















